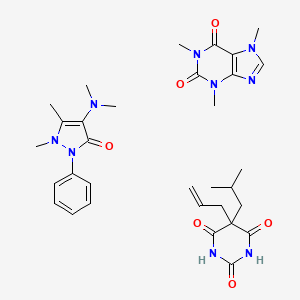
Optalidon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Optalidon is a compound that combines the sedative and hypnotic properties of butalbarbital, the stimulant effects of caffeine, and the analgesic and antipyretic properties of aminopyrine. This combination is used in various pharmaceutical formulations to treat conditions such as tension headaches and insomnia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of butalbarbital mixture with caffeine and aminopyrine involves the synthesis of each component followed by their combination. Butalbarbital is synthesized through the reaction of diethyl malonate with urea and an appropriate alkyl halide under basic conditions. Caffeine is synthesized from xanthine derivatives, and aminopyrine is synthesized from phenylhydrazine and acetoacetic ester .
Industrial Production Methods
Industrial production of this compound often involves spray-drying techniques to create solid particulates of the aminopyrine-barbital complex. This method combines synthesis, drying, and agglomeration processes into a single step, improving the flowability and packing properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Aminopyrine undergoes oxidation during the spray-drying process, forming various oxidation products.
Substitution: Butalbarbital can undergo substitution reactions at the nitrogen atoms in its structure.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and catalysts like Fe3O4 nanoparticles.
Substitution: Reagents such as alkyl halides are used under basic conditions.
Major Products
Applications De Recherche Scientifique
Optalidon has several scientific research applications:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic uses.
Medicine: Used in pharmaceutical formulations for treating headaches and insomnia.
Industry: Employed in the production of solid particulates for tablet formulations.
Mécanisme D'action
The mechanism of action of butalbarbital involves binding to gamma-aminobutyric acid (GABA) receptors in the brain, increasing the duration of chloride ion channel opening and enhancing the inhibitory effect of GABA. Caffeine acts as a central nervous system stimulant by blocking adenosine receptors. Aminopyrine exerts its analgesic and antipyretic effects by inhibiting the synthesis of prostaglandins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butalbital: Similar sedative properties but often combined with acetaminophen and caffeine.
Phenobarbital: Another barbiturate with longer duration of action.
Aminophenazone: Similar analgesic and antipyretic properties but with a higher risk of agranulocytosis.
Uniqueness
Optalidon is unique due to its combination of sedative, stimulant, and analgesic properties, making it effective for treating multiple symptoms simultaneously .
Propriétés
Numéro CAS |
60382-50-5 |
|---|---|
Formule moléculaire |
C32H43N9O6 |
Poids moléculaire |
649.7 g/mol |
Nom IUPAC |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H17N3O.C11H16N2O3.C8H10N4O2/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-9H,1-4H3;4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);4H,1-3H3 |
Clé InChI |
YTEZOIYKTFWJPC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Key on ui other cas no. |
60382-50-5 |
Synonymes |
optalidon |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















